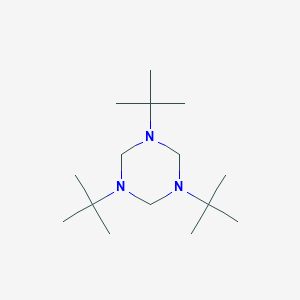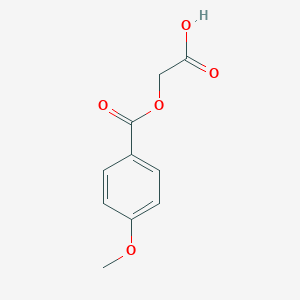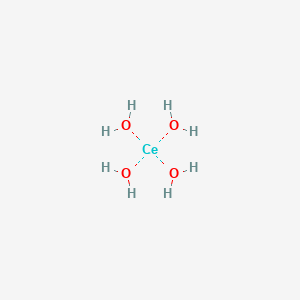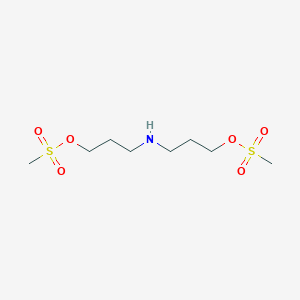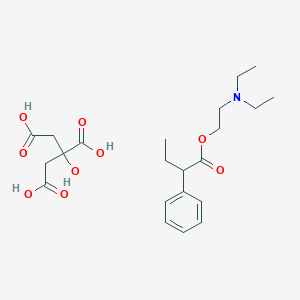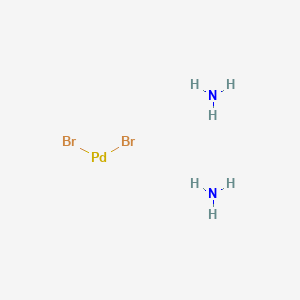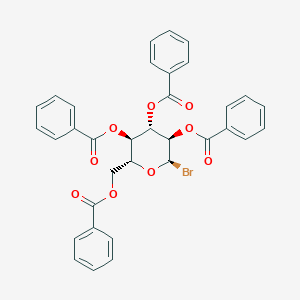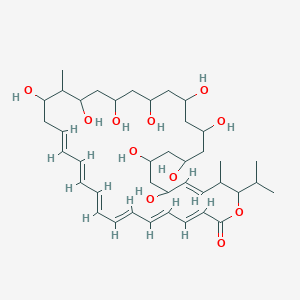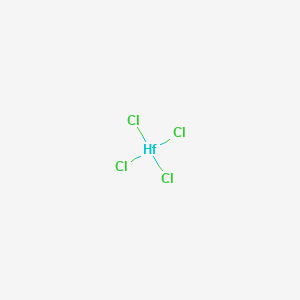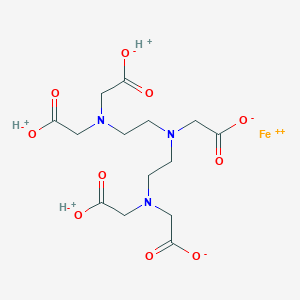![molecular formula C18H30O6 B085447 7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane CAS No. 182-01-4](/img/structure/B85447.png)
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane, commonly known as HAST, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. HAST has been synthesized using different methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
HAST has been studied for its potential applications in different scientific fields. In the field of material science, HAST has been used in the synthesis of new polymers and as a template for the formation of metal-organic frameworks. In the field of analytical chemistry, HAST has been used as a stationary phase in gas chromatography, where it has shown high selectivity and efficiency in the separation of different compounds. HAST has also been studied for its potential applications in drug delivery systems, where it has shown promising results in the controlled release of drugs.
Wirkmechanismus
The mechanism of action of HAST is not fully understood, but it is believed to interact with different molecules through hydrogen bonding and electrostatic interactions. HAST has a rigid and bulky structure, which allows it to form stable complexes with different molecules.
Biochemische Und Physiologische Effekte
HAST has shown low toxicity and has been found to be biocompatible with different cell lines. In vitro studies have shown that HAST can interact with different biomolecules, including proteins, nucleic acids, and lipids. HAST has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
HAST has several advantages for lab experiments, including its high yield in synthesis, stability, and low toxicity. However, HAST has some limitations, including its high cost and limited availability. HAST is also sensitive to moisture and air, which can affect its stability and properties.
Zukünftige Richtungen
There are several future directions for the study of HAST. One potential direction is the synthesis of new derivatives of HAST with different functional groups, which can expand its potential applications. Another direction is the study of the interaction of HAST with different biomolecules, which can provide insights into its mechanism of action and potential applications in drug delivery systems. Additionally, the study of HAST in different environments, such as in vivo studies, can provide further understanding of its biochemical and physiological effects.
Synthesemethoden
HAST can be synthesized using different methods, including the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromooctane in the presence of potassium carbonate. The reaction yields HAST as a white solid with a high yield. Other methods include the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromo-3,6-dioxaoctane in the presence of cesium carbonate or the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromo-3,6-dioxaoctane in the presence of sodium hydride.
Eigenschaften
CAS-Nummer |
182-01-4 |
|---|---|
Produktname |
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane |
Molekularformel |
C18H30O6 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane |
InChI |
InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2 |
InChI-Schlüssel |
JRYHDZOSVUAAJC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Kanonische SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Andere CAS-Nummern |
182-01-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





